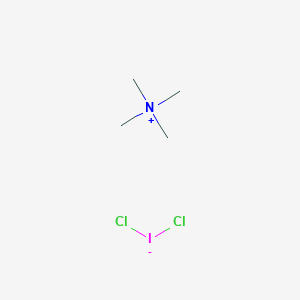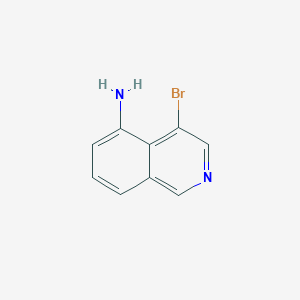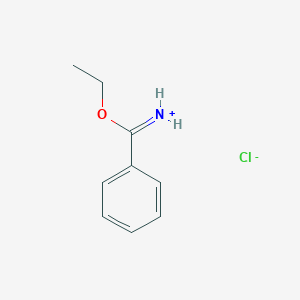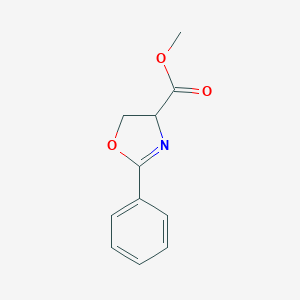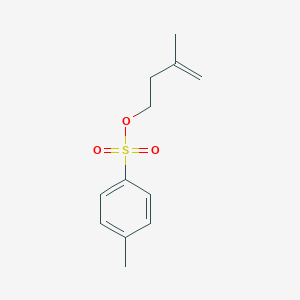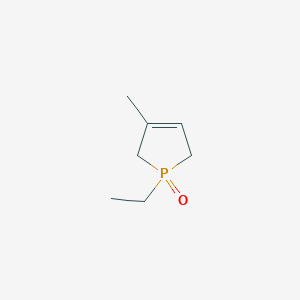
1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-
Descripción general
Descripción
The compound 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- is a derivative of 1,3-dioxolane, which is a heterocyclic compound. It is characterized by the presence of a dioxolane ring, a type of acetal, and is modified with chloro, methyl, and methylene groups at specific positions on the ring. This structure is related to various synthesized derivatives that have been studied for their polymerization potential, reactivity with other chemical agents, and physical properties .
Synthesis Analysis
The synthesis of derivatives of 1,3-dioxolan-2-one often involves the use of chlorinated precursors, such as chloroacetaldehyde, and subsequent polymerization or reaction with other chemical agents. For instance, 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using both radical and cationic routes . Similarly, 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes were synthesized from mono-, di-, and trichloroacetaldehyde and polymerized using cationic catalysts . These methods highlight the versatility of the dioxolane derivatives in forming polymers with varying properties.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolan-2-one derivatives has been studied using spectroscopic techniques. For example, NMR, IR, and ultrasonic absorption measurements have been used to analyze the ring structures and identify possible rotational isomers in chloromethyl derivatives . These studies are crucial for understanding the behavior and reactivity of these compounds under different conditions.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolan-2-one derivatives with various chemical agents has been explored in several studies. Derivatives of 4,4-dimethyl-5-methylene-1,3-dioxolane have been shown to react with dichlorocarbene, leading to adducts that can undergo thermal isomerization . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines has been investigated, resulting in the formation of 4-hydroxy-2-oxazolidinones and other heterocyclic systems . These reactions demonstrate the potential of these compounds in synthesizing a wide range of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolan-2-one derivatives are influenced by their molecular structure. For example, the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes resulted in high-melting colorless solids with good to excellent fire resistance, highlighting their potential for use in materials with specific performance requirements . The direction of chlorination of 1,3-dioxolan-4-ones has also been shown to depend on the nature of the substituent at the 5-position, affecting the properties of the resulting compounds .
Aplicaciones Científicas De Investigación
Application in Polymer Science
- Scientific Field : Polymer Science
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used as a monomer for the synthesis of polylactic acid (PLA), a type of aliphatic polyester . This process is carried out solvent-free and is organocatalyzed .
- Methods of Application : The reaction conditions were optimized with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst . The reactivity of the monomers was studied following the monomer conversion by 1H NMR and the molecular weight growth by SEC analysis .
- Results or Outcomes : The polymer shows complete retention of stereochemistry, as well as good thermal properties and good polydispersity, albeit modest molecular weight .
Application in Drug Synthesis
- Scientific Field : Drug Synthesis
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used as an intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, which is used as a modifying agent for making various prodrugs .
- Methods of Application : The compound yields the end product in a high yield by a rearrangement reaction .
- Results or Outcomes : The end product, 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, is useful as a modifier for preparing prodrugs .
Application in Material Sciences
- Scientific Field : Material Sciences
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used as a monomer for the synthesis of polylactic acid (PLA), a type of aliphatic polyester . This process is carried out solvent-free and is organocatalyzed .
- Methods of Application : The reaction conditions were optimized with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst . The reactivity of the monomers was studied following the monomer conversion by 1H NMR and the molecular weight growth by SEC analysis .
- Results or Outcomes : The polymer shows complete retention of stereochemistry, as well as good thermal properties and good polydispersity, albeit modest molecular weight .
Application in Chemical Recycling
- Scientific Field : Chemical Recycling
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used in the synthesis of degradable and chemically recyclable polymers .
- Methods of Application : The compound is used to synthesize polymers that can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .
- Results or Outcomes : The degradation of the polymer may contribute to the circular materials economy .
Application in Prodrug Synthesis
- Scientific Field : Prodrug Synthesis
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used as an intermediate for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolan-2-one, which is useful as a modifier for preparing prodrugs .
- Methods of Application : The compound yields the end product in a high yield by a rearrangement reaction .
- Results or Outcomes : The end product, 4-chloromethyl-5-methyl-1,3-dioxolan-2-one, is useful as a modifier for preparing prodrugs .
Application in Stereoselective Synthesis
- Scientific Field : Stereoselective Synthesis
- Summary of Application : “1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is used in the stereoselective synthesis of 1,2-[4,5] and 1,3-diols .
- Methods of Application : The compound is used in intramolecular cyclizations of carbonate nucleophiles onto inherently or catalytically activated C=C π-bonds .
- Results or Outcomes : The process results in the construction of cyclic carbonic acid esters .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYDCOBLQUKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461526 | |
| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
CAS RN |
95579-71-8 | |
| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

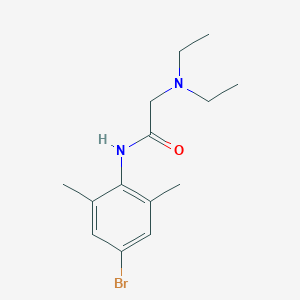
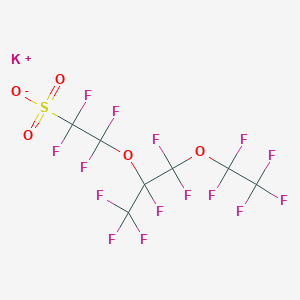
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
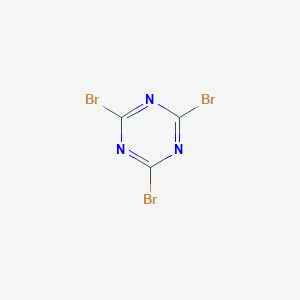
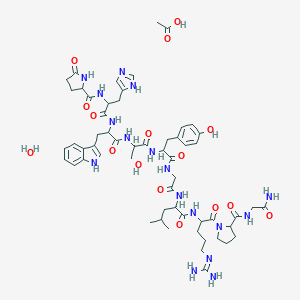
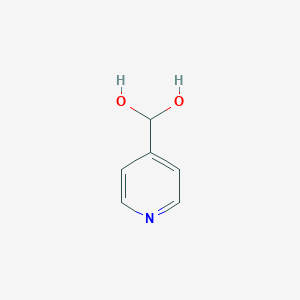
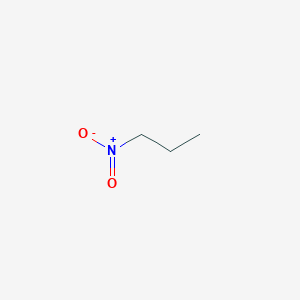
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)
